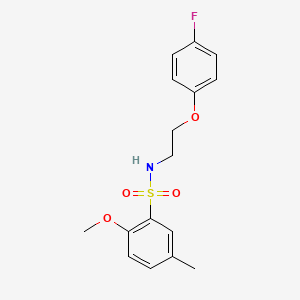

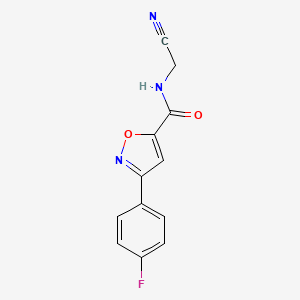

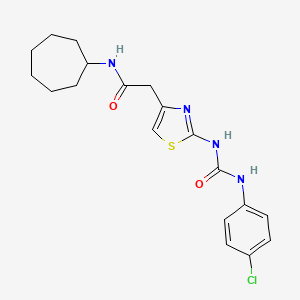

N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-fluorophenoxy)ethyl)acetamide” is a compound with the linear formula C10H12FNO2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate” with the IUPAC name ethyl difluoro (4-fluorophenoxy)acetate .

Synthesis Analysis

While the exact synthesis process for “N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide” is not available, a related compound, “2-(4-fluorophenoxy) acetic acid”, was synthesized by refluxing 4-fluorophenol with ethyl chloroacetate in acetone .Molecular Structure Analysis

The molecular weight of “N-(2-(4-fluorophenoxy)ethyl)acetamide” is 197.211 . For “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate”, the molecular weight is 234.17 .Applications De Recherche Scientifique

Fluorescent Properties and Zinc(II) Interaction

Research has demonstrated the synthesis and fluorescent properties of a range of derivatives of N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, indicating their capacity to form complexes with zinc(II) as evidenced by shifts in UV/vis spectra. These complexes' fluorescence, particularly in derivatives with specific side chains, was notably stronger than that of the parent compound, highlighting potential applications in cellular imaging and zinc(II) detection (Kimber et al., 2000).

Electrophilic Fluorinating Reagent

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been disclosed as a sterically demanding analogue of a popular fluorinating reagent, showing improved enantioselectivity in specific reactions. This indicates the role of fluorine-containing sulfonamides in enhancing reaction selectivity, potentially applicable in the synthesis of fluorinated organic compounds (Yasui et al., 2011).

Corrosion Inhibition

A study on piperidine derivatives, including compounds structurally similar to N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide, explored their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations supported the compounds' efficiency as corrosion inhibitors, revealing their potential in materials science and engineering applications (Kaya et al., 2016).

COX-2 Inhibition for Anti-inflammatory Applications

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are related structurally to the subject compound, identified their abilities to inhibit COX-2 selectively. This work has led to the development of potent, selective, and orally active COX-2 inhibitors, demonstrating the potential of such compounds in the treatment of inflammatory diseases (Hashimoto et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics, as well as other physiological functions .

Mode of Action

It is known to interact with the androgen receptor . The compound may bind to the receptor and modulate its activity, leading to changes in the transcription of specific genes . This can result in various physiological effects, depending on the specific genes that are affected .

Biochemical Pathways

Given its interaction with the androgen receptor, it is likely to impact pathways related to androgen signaling . These pathways play key roles in a variety of biological processes, including cell growth, differentiation, and apoptosis .

Result of Action

Given its interaction with the androgen receptor, it is likely to influence processes regulated by this receptor, such as cell growth and differentiation .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-12-3-8-15(21-2)16(11-12)23(19,20)18-9-10-22-14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEPDEAZFMQIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2964371.png)

![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)

![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)